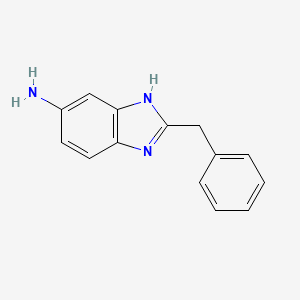

2-Benzyl-1H-benzoimidazol-5-ylamine

Description

2-Benzyl-1H-benzoimidazol-5-ylamine (CAS: 110178-73-9 as hydrochloride; molecular formula: C₁₄H₁₃N₃) is a benzimidazole derivative characterized by a benzyl substituent at position 2 of the benzimidazole core and an amine group at position 5 . Its structure, represented by the SMILES notation C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N, highlights the planar aromatic benzimidazole system with a flexible benzyl side chain. This compound has drawn interest in medicinal chemistry due to the benzimidazole scaffold's prevalence in bioactive molecules, particularly in antihypertensive and receptor-targeting agents .

Properties

IUPAC Name |

2-benzyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTBODNTRQAUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20903549 | |

| Record name | NoName_4233 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by cyclization. One common method involves the use of a catalyst such as copper chloride (CuCl) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) .

Industrial Production Methods

Industrial production methods for 2-Benzyl-1H-benzoimidazol-5-ylamine are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

2-Benzyl-1H-benzoimidazol-5-ylamine has a diverse range of applications:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules. Its structural characteristics make it valuable in creating derivatives with varied biological activities.

Biology

- Enzyme Inhibition Studies : The compound is utilized to investigate its effects on enzyme activity. It has shown potential in inhibiting specific enzymes, which is critical for understanding metabolic pathways and developing therapeutic agents.

Medicine

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has demonstrated minimal inhibitory concentration (MIC) values as low as 8 μg/mL against Staphylococcus aureus.

- Anticancer Properties : Research indicates that it possesses antiproliferative effects against several cancer cell lines. A notable study reported an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, suggesting its potential as an anticancer agent.

Industry

- Catalyst Development : It is employed in developing new materials and as a catalyst in chemical reactions, enhancing reaction efficiency and selectivity.

Case Study 1: Anticancer Activity

In experiments involving various cancer cell lines, treatment with 2-Benzyl-1H-benzoimidazol-5-ylamine resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound triggers apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

A study demonstrated that this compound significantly reduced bacterial load in infected models, showcasing its potential as a therapeutic agent against resistant strains.

Mechanism of Action

The mechanism of action of 2-Benzyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

The benzimidazole core allows diverse substitutions, which significantly influence physicochemical and biological properties. Key analogues include:

*Similarity index calculated using Tanimoto coefficients based on PubChem data .

Key Observations :

- Positional Isomerism : 1-Benzyl derivatives (e.g., 1-Benzyl-1H-benzoimidazol-5-ylamine) exhibit distinct electronic and steric profiles compared to 2-benzyl analogues due to nitrogen substitution .

- Functional Group Impact : Chloro and tetrazole substituents (e.g., in 6-chloro derivatives) enhance angiotensin II receptor antagonism, a feature absent in the unsubstituted 2-benzyl compound .

- Solubility Modifications : Ethylamine side chains (e.g., 2-(2-Methyl-1H-benzoimidazol-5-yl)-ethylamine) improve water solubility, whereas benzyl groups increase lipophilicity .

Physicochemical Properties

- Solubility : The hydrochloride salt (CAS: 110178-73-9) enhances aqueous solubility (predicted pKa ~5.97), critical for bioavailability .

- Thermal Stability : Derivatives like 1-Benzyl-1H-benzoimidazol-5-ylamine trihydrochloride exhibit high decomposition temperatures (>250°C), attributed to ionic interactions .

Biological Activity

Overview

2-Benzyl-1H-benzoimidazol-5-ylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and compares it with similar compounds.

Synthesis

The synthesis of 2-Benzyl-1H-benzoimidazol-5-ylamine typically involves the condensation of o-phenylenediamine with benzyl chloride under acidic conditions, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. This method allows for the formation of the benzimidazole ring, which is crucial for its biological activity.

Biological Properties

The biological activity of 2-Benzyl-1H-benzoimidazol-5-ylamine has been studied extensively, revealing several key areas where it exhibits significant effects:

Antiproliferative Activity

Research indicates that derivatives of benzimidazole, including 2-Benzyl-1H-benzoimidazol-5-ylamine, show promising antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, suggesting strong potential for therapeutic applications in oncology .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. It has been tested against both bacterial and fungal strains, showing minimal inhibitory concentration (MIC) values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, including methicillin-resistant strains. These results position it as a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

2-Benzyl-1H-benzoimidazol-5-ylamine has also been evaluated for its ability to inhibit specific enzymes. For example, studies on related benzimidazole derivatives have shown their effectiveness as inhibitors of aldosterone synthase (CYP11B2), which plays a critical role in cardiovascular health. The inhibition of this enzyme can be beneficial in treating conditions like heart failure .

The mechanism by which 2-Benzyl-1H-benzoimidazol-5-ylamine exerts its biological effects involves interactions with various molecular targets:

- Enzyme Binding : The compound can bind to active sites or allosteric sites on enzymes, altering their conformation and function.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Comparative Analysis

A comparison with similar compounds highlights the unique features and advantages of 2-Benzyl-1H-benzoimidazol-5-ylamine:

| Compound Name | Antiproliferative Activity (IC50) | Antimicrobial Activity (MIC) | Notable Features |

|---|---|---|---|

| 2-Benzyl-1H-benzoimidazol-5-ylamine | 16.38 μM (MDA-MB-231) | 8 μg/mL (S. aureus) | Strong binding affinity due to benzyl substitution |

| 2-Isopropyl-1H-benzoimidazol-5-ylamine | Varies by derivative | Moderate | Different substituent effects |

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- Anticancer Studies : A study involving various benzimidazole derivatives showed a linear increase in anticancer effects correlated with specific alkyl chain substitutions, emphasizing the importance of structural modifications on biological activity .

- Antimicrobial Efficacy : Another investigation demonstrated that certain benzimidazole compounds could significantly reduce bacterial load in infected models, showcasing their potential as therapeutic agents against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.